(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone
Beschreibung
The compound (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a 3-iodophenyl group linked via a methanone bridge. This article compares the target compound with similar molecules, focusing on structural variations, functional group effects, and pharmacological implications.
Eigenschaften
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2INO/c12-11(13)4-5-15(7-11)10(16)8-2-1-3-9(14)6-8/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXWEHKBTAGXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-iodobenzoyl chloride with 3,3-difluoropyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and iodophenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
Key Analogs :
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (DPP-IV Inhibitor) Structural Differences: Incorporates a pyrimidinyl-piperazine group on the pyrrolidine ring. Impact: Enhanced selectivity and potency as a dipeptidyl peptidase IV (DPP-IV) inhibitor due to improved enzyme binding via the pyrimidine moiety . Molecular Weight: ~460 g/mol (estimated), higher than the target compound due to the pyrimidinyl-piperazine substituent.
[1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes Structural Differences: Replaces pyrrolidine with piperidine and introduces oxime and 2,4-difluorophenyl groups. Impact: Fluorine atoms enhance electron-withdrawing effects, improving antioxidant activity (e.g., radical scavenging) . Molecular Weight: ~350–400 g/mol, lower than the target compound due to the absence of iodine.
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]-methanone Structural Differences: Features a pyridine ring and dimethylpiperidine instead of pyrrolidine. Molecular Weight: 326.415 g/mol, significantly lower than the target compound due to iodine’s absence.
Target Compound :
- However, this increases molecular weight (~400–450 g/mol estimated) and may reduce solubility .
- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound introduces conformational rigidity compared to six-membered piperidine analogs, possibly affecting target selectivity .
Mechanistic Insights :
- Halogen Effects : Fluorine in analogs improves metabolic stability and electronegativity, whereas iodine may enhance target engagement through stronger hydrophobic interactions .
- Ring Size : Piperidine-based compounds exhibit broader activity (e.g., antibacterial) compared to pyrrolidine derivatives, which are often enzyme-specific .
Biologische Aktivität
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the fluorine and iodine substituents. The exact synthetic pathway may vary based on the starting materials and desired purity.
Antidiabetic Properties
One notable study evaluated a related compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone. This compound emerged as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. It demonstrated an IC50 value of 13 nM, indicating strong activity against DPP-IV and potential use in treating type 2 diabetes .
Cytotoxic Activity
The cytotoxic effects of various derivatives have been studied extensively. For instance, compounds similar to (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone showed significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT116. The IC50 values ranged from 0.12 to 2.78 µM, suggesting that these compounds may serve as effective anticancer agents .
Case Study 1: DPP-IV Inhibition
In a study focused on DPP-IV inhibitors for diabetes management, (3,3-Difluoro-pyrrolidin-1-yl)-(3-pyrimidin-2-yl)-methanone was shown to significantly lower blood glucose levels in diabetic models. Its high oral bioavailability and selectivity make it a promising candidate for further development in diabetes treatment .
Case Study 2: Anticancer Activity
Another investigation highlighted the anticancer properties of related pyrrolidine derivatives. These compounds exhibited cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction through caspase activation. The findings suggest that modifications in the structure can enhance biological activity and selectivity towards cancer cells .
Data Summary
| Compound Name | Target | IC50 Value | Biological Activity |
|---|---|---|---|
| (3,3-Difluoro-pyrrolidin-1-yl)-(3-pyrimidin-2-yl)-methanone | DPP-IV | 13 nM | Antidiabetic |
| Similar derivatives | MCF-7 Cell Line | 0.12 - 2.78 µM | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
